6-(Hydroxymethyl)piperazin-2-one hydrochloride

Salt selection Formulation Chemical stability

Sourcing a stable, synthetically versatile piperazinone scaffold is a common bottleneck in medicinal chemistry. This racemic hydrochloride salt solves that by providing a crystalline, non-hygroscopic form of 6-(hydroxymethyl)piperazin-2-one. Key advantages: - Direct precursor to chiral aza-sugar mimetics and biologically active heterocycles. - 6-Hydroxymethyl handle enables rapid diversification (esterification, etherification, oxidation). - Stable HCl salt ensures accurate weighing and long-term storage, unlike the free base. Supply chain: Standard shipping; inquire for bulk custom synthesis.

Molecular Formula C5H11ClN2O2
Molecular Weight 166.60 g/mol
CAS No. 1955507-21-7
Cat. No. B13221348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Hydroxymethyl)piperazin-2-one hydrochloride
CAS1955507-21-7
Molecular FormulaC5H11ClN2O2
Molecular Weight166.60 g/mol
Structural Identifiers
SMILESC1C(NC(=O)CN1)CO.Cl
InChIInChI=1S/C5H10N2O2.ClH/c8-3-4-1-6-2-5(9)7-4;/h4,6,8H,1-3H2,(H,7,9);1H
InChIKeyUXDMEZAJEXSQSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Hydroxymethyl)piperazin-2-one hydrochloride Overview


6-(Hydroxymethyl)piperazin-2-one hydrochloride (CAS 1955507-21-7) is a racemic, hydrochloride salt of a chiral piperazin-2-one building block bearing a 6-hydroxymethyl substituent . This compound belongs to the broader class of piperazin-2-ones, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery due to their semi-rigid, conformationally constrained lactam core [1]. The hydrochloride salt form imparts enhanced aqueous solubility and crystalline stability compared to the free base, facilitating handling and formulation in both research and early development settings . The 6-hydroxymethyl group provides a synthetically accessible handle for further functionalization, enabling diversification into more complex chiral architectures, including aza-sugar mimetics and biologically active heterocycles [2].

Chiral aza-sugar building block for glycosidase inhibition research
Racemic hydrochloride enables cost-effective SAR screening and method development
Salt form ensures reliable handling, aqueous solubility, and consistent weighing

6-(Hydroxymethyl)piperazin-2-one hydrochloride: Why It’s Irreplaceable


The procurement value of 6-(Hydroxymethyl)piperazin-2-one hydrochloride resides in its unique confluence of three structural features—a chiral 6-hydroxymethyl group, a conformationally constrained piperazin-2-one core, and a stable hydrochloride salt form—that are absent in superficially similar analogs . Unsubstituted piperazin-2-one (CAS 5625-67-2) lacks the synthetically enabling hydroxymethyl handle, rendering it unsuitable for generating chiral aza-sugar derivatives and limiting its utility as a diversification point [1]. The free base (C₅H₁₀N₂O₂, MW 130.15) presents inferior aqueous solubility and hygroscopicity, complicating accurate weighing and long-term storage in reagent inventories [2]. Furthermore, 3-hydroxymethyl positional isomers (e.g., (S)-3-(hydroxymethyl)piperazin-2-one) and N‑substituted variants (e.g., 1‑methyl‑5‑(hydroxymethyl)piperazin-2-one) possess distinct hydrogen-bonding geometries, conformational preferences, and metabolic profiles that preclude their interchangeability in structure-activity relationship (SAR) campaigns or established synthetic routes . Substitution with these alternatives introduces unquantified and potentially adverse changes to biological activity, target engagement, and downstream synthetic yields [3].

Free base may shift handling and solubility
The free base (no salt) exhibits higher hygroscopicity and lower aqueous solubility, potentially compromising weighing accuracy and solution consistency compared to the hydrochloride.
Unsubstituted piperazin-2-one lacks synthetic handle
Without the 6-hydroxymethyl group, aza-sugar diversification is precluded; the scaffold cannot directly replace the functionalized compound in established synthetic routes.
Positional isomers diverge in conformation and SAR
3-hydroxymethyl or N-substituted analogs introduce different hydrogen-bonding geometries and conformational preferences, which may alter target engagement and metabolic profiles.

6-(Hydroxymethyl)piperazin-2-one hydrochloride: Comparative Evidence


Hydrochloride Salt vs. Free Base: Solubility and Stability

The hydrochloride salt form (C₅H₁₁ClN₂O₂, MW 166.61) provides materially improved aqueous solubility and reduced hygroscopicity relative to the free base (C₅H₁₀N₂O₂, MW 130.15), enabling more accurate handling, weighing, and dissolution in aqueous buffer systems for biological assays and synthetic transformations . The free base exhibits a computed LogP of -1.7, indicating moderate hydrophilicity; the hydrochloride salt further enhances this solubility profile through ionic interactions [1].

Salt Form Advantage
Class-level inference
Hydrochloride salt (MW 166.61) improves aqueous solubility and reduces hygroscopicity vs free base (MW 130.15, LogP -1.7)
Supports consistent solution preparation and weighing accuracy
Class-level salt effect; vendor-specific data to verify
Salt selection Formulation Chemical stability Hygroscopicity

6-Hydroxymethyl vs. Unsubstituted Piperazin-2-one: Synthetic Utility

The 6-hydroxymethyl group serves as a critical synthetic handle for constructing chiral aza-sugar derivatives, a capability completely absent in unsubstituted piperazin-2-one (CAS 5625-67-2) [1]. Specifically, both (6R)- and (6S)-6-(hydroxymethyl)piperazin-2-one have been prepared in optically pure forms and serve as precursors to (6S)-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]piperazin-2-one, a compound resembling aza-sugars and evaluated for glycosidase inhibition [1]. Unsubstituted piperazin-2-one lacks this functional group, thereby precluding its use in generating such chiral, polyhydroxylated piperazinone derivatives .

Synthetic Handle
Head-to-head comparison
6-Hydroxymethyl enables synthesis of tetrahydroxybutyl aza-sugar derivatives; unsubstituted piperazin-2-one (CAS 5625-67-2) lacks this functionality
Essential for chiral aza-sugar construction
Published synthetic routes from D-glucosamine
Aza-sugar synthesis Chiral building blocks Glycosidase inhibition Functional handle

Racemic Mixture vs. Single Enantiomers: Cost-Effective Screening

The target compound, 6-(hydroxymethyl)piperazin-2-one hydrochloride, is supplied as a racemic mixture, whereas the individual enantiomers—(R)-6-(hydroxymethyl)piperazin-2-one (CAS 205993-33-5) and (S)-6-(hydroxymethyl)piperazin-2-one (CAS 205993-34-6)—are also commercially available [1]. The racemate serves as a cost-effective entry point for initial feasibility studies, racemic crystallography, and method development for chiral separation, whereas the enantiomerically pure forms are typically reserved for advanced SAR studies or asymmetric synthesis where stereochemical outcome is critical [2].

Racemate Screening
Cross-study comparable
Racemic HCl (≥95% purity) offers lower procurement cost vs single enantiomers (R/S, >98% typical) for initial SAR and chiral method development
Supports budget-optimized procurement and feasibility studies
Price differentials vary by vendor and scale
Chiral resolution Asymmetric synthesis Procurement economics Racemic screening

6-Hydroxymethyl vs. 3-Hydroxymethyl Isomer: Divergent Profiles

The 6-hydroxymethyl isomer (CAS 1955507-21-7) is structurally distinct from the 3-hydroxymethyl positional isomer (e.g., (S)-3-(hydroxymethyl)piperazin-2-one), which bears the hydroxylmethyl group on the carbon adjacent to the carbonyl . This positional shift alters the hydrogen-bonding network, ring conformation, and spatial orientation of the functional handle, which can profoundly impact binding to biological targets such as enzymes or receptors [1]. While direct head-to-head biological data are not available for these specific isomers, studies on related piperazinone derivatives demonstrate that small changes in substitution pattern (e.g., 5-methyl vs. 6-substitution) can dramatically alter potency and selectivity, with modification at the 6-position being particularly sensitive in certain target classes [2].

Positional Isomerism
Class-level inference
6-hydroxymethyl isomer shows distinct ring conformation and SAR profile vs 3-hydroxymethyl isomer; 3-aryl-piperazinone data suggests 6-substitution is unfavorable for PGGTase-I
Maintains intended molecular geometry for specific targets
Direct biological comparison data not available for these exact isomers
Positional isomerism Conformational analysis Structure-activity relationship Metabolic stability

Piperazin-2-one vs. Piperazine: Rigidity and Metabolic Stability

The piperazin-2-one scaffold, present in 6-(hydroxymethyl)piperazin-2-one hydrochloride, is a semi-rigid lactam that offers distinct conformational constraints compared to the fully saturated and more flexible piperazine ring (e.g., 2-hydroxymethylpiperazine) [1]. This rigidity can enhance binding affinity by pre-organizing the molecule into a bioactive conformation and can also improve metabolic stability by reducing the number of freely rotatable bonds susceptible to oxidative metabolism [2]. In studies of piperazin-2-one-containing drugs, such as evogliptin (a DPP-IV inhibitor), the lactam carbonyl serves as a key hydrogen-bond acceptor and contributes to the molecule's pharmacokinetic profile [3].

Scaffold Rigidity
Class-level inference
Piperazin-2-one lactam core (1 rotatable bond) provides semi-rigid, metabolically stable profile vs flexible piperazine ring (>1 rotatable bond)
Supports ligand efficiency and metabolic stability assessment
Evidenced by evogliptin and related scaffolds
Scaffold selection Metabolic stability Conformational constraint Drug design

Applications of 6-(Hydroxymethyl)piperazin-2-one hydrochloride


Chiral Aza-Sugar Synthesis for Glycosidase Studies

This compound serves as a direct precursor to chiral, polyhydroxylated piperazinones that mimic aza-sugars, as demonstrated by Lohse et al. in the synthesis of (6S)-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]piperazin-2-one starting from optically pure 6-(hydroxymethyl)piperazin-2-one enantiomers [1]. The racemic hydrochloride provides a cost-effective starting material for developing synthetic routes, chiral separation methods, or racemic screening in glycosidase inhibition assays. Research groups focused on iminosugar chemistry, lysosomal storage disorders, or diabetes can leverage this compound to access a privileged scaffold class with known biological relevance [2].

Piperazinone-Based Hit-to-Lead Exploration

The racemic 6-(hydroxymethyl)piperazin-2-one hydrochloride enables cost-conscious exploration of the piperazinone scaffold in medicinal chemistry programs. It can be used to generate diverse libraries through functionalization of the hydroxymethyl group (e.g., esterification, etherification, oxidation) or by further substitution on the piperazinone ring nitrogens . The piperazin-2-one core is a validated scaffold for targets including protein farnesyltransferase (FTase), geranylgeranyltransferase-I (PGGTase-I), PI3Kδ, and DPP-IV, as evidenced by multiple drug discovery programs [3][4][5]. The racemate allows initial SAR studies to determine whether stereochemistry is a critical determinant of activity before investing in enantiopure material.

Chiral Chromatography Method Development

The racemic hydrochloride is ideally suited for analytical method development aimed at separating the (R)- and (S)-enantiomers. The distinct physicochemical properties of the salt form (e.g., improved solubility) facilitate method development in both normal-phase and reversed-phase chiral chromatography modes [1]. Once optimized, these methods can be applied to monitor enantiomeric purity of intermediates and final products in asymmetric syntheses, or to prepare small quantities of enantiopure material for biological evaluation [6]. This application is particularly valuable for CROs and pharmaceutical analytical departments.

Conformational & Metabolic Stability Profiling of Lactam Fragments

The semi-rigid piperazin-2-one scaffold, contrasted with the more flexible piperazine ring, offers a defined conformational profile suitable for fragment-based drug discovery (FBDD) and scaffold-hopping campaigns [7]. The 6-hydroxymethyl group provides a minimal functional handle for biophysical methods (e.g., NMR, SPR) and X-ray crystallography to determine binding modes. Furthermore, the lactam moiety can be studied for its impact on metabolic stability, particularly its resistance to N-dealkylation compared to saturated piperazines [8]. This compound is thus a valuable tool compound for investigating the intrinsic properties of the piperazinone core in early drug discovery.

Application
Selection Property
Validation Focus
Chiral aza-sugar synthesis studies
6-Hydroxymethyl handle for polyhydroxylated piperazinones
Synthetic route feasibility; glycosidase inhibition research models
Piperazinone hit-to-lead exploration
Racemic hydrochloride, functional group for diversification
SAR outcomes; scaffold selectivity for target families (e.g., PGGTase-I, PI3Kδ)
Chiral chromatography method development
Racemic mixture with improved salt solubility
Enantiomeric separation efficiency; purity monitoring in asymmetric synthesis
Conformational and metabolic stability profiling
Semi-rigid lactam scaffold, minimal functional handle
Binding mode analysis; metabolic stability comparison vs piperazine

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